molecular formula C21H17N3OS B2509636 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole CAS No. 325694-37-9

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2509636
CAS No.: 325694-37-9
M. Wt: 359.45
InChI Key: XEIHZLRHXZNDQL-DHZHZOJOSA-N
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Description

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamyl chloride with thiourea to form cinnamylthiourea. This intermediate is then reacted with furan-2-carbaldehyde and phenylhydrazine in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to scale up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles or furans.

Scientific Research Applications

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
  • 3-(allylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
  • 3-(methylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its overall efficacy in various applications .

Biological Activity

3-(Cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a derivative of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OSC_{16}H_{15}N_3OS. The structure includes a triazole ring substituted with a furan and a phenyl group, along with a cinnamylthio moiety. This unique structure is thought to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • Study Findings : A comprehensive investigation into various triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ceftriaxone .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus20

Antioxidant Activity

The antioxidant properties of triazole derivatives have been extensively studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • Research Insights : In vitro assays such as DPPH and ABTS were employed to evaluate the antioxidant capacity of triazole derivatives. Compounds similar to the target compound demonstrated significant radical scavenging activity, with IC50 values in the low micromolar range .
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound12.510.0

Anticancer Activity

Triazoles have also been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Case Studies : Research has shown that triazole derivatives can induce apoptosis in cancer cell lines through various pathways. For example, compounds structurally related to 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl demonstrated cytotoxic effects against breast cancer cells (MCF7) with notable IC50 values .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF718
3-(Cinnamylthio)-5-(furan-2-yl)-4-methyltriazoleMCF722

Properties

IUPAC Name

3-(furan-2-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-3-9-17(10-4-1)11-8-16-26-21-23-22-20(19-14-7-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIHZLRHXZNDQL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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